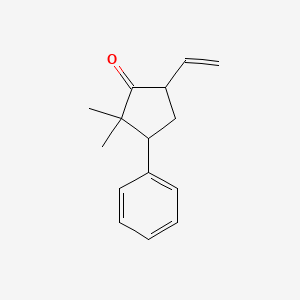
5-Ethenyl-2,2-dimethyl-3-phenylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2,2-dimethyl-3-phenylcyclopentan-1-one is an organic compound characterized by a cyclopentane ring substituted with an ethenyl group, two methyl groups, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2,2-dimethyl-3-phenylcyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3-phenylcyclopentanone with a suitable ethenylating agent in the presence of a strong base. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and chromatography would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2,2-dimethyl-3-phenylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation techniques.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated cyclopentane derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-Ethenyl-2,2-dimethyl-3-phenylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2,2-dimethyl-3-phenylcyclopentan-1-one involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different substituents.
Phenyl-substituted cyclopentanes: Compounds with phenyl groups attached to cyclopentane rings.
Uniqueness
5-Ethenyl-2,2-dimethyl-3-phenylcyclopentan-1-one is unique due to the presence of both ethenyl and phenyl groups on the cyclopentane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
138352-33-7 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
5-ethenyl-2,2-dimethyl-3-phenylcyclopentan-1-one |
InChI |
InChI=1S/C15H18O/c1-4-11-10-13(15(2,3)14(11)16)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3 |
InChI Key |
QRMPPYCMQHCCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(C1=O)C=C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
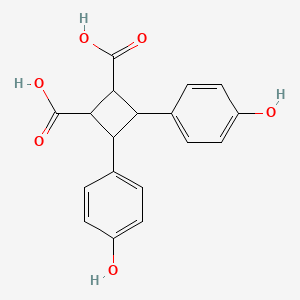
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

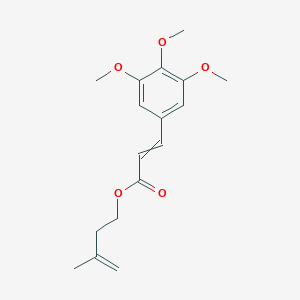

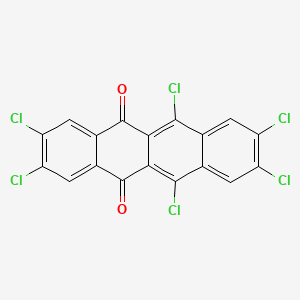
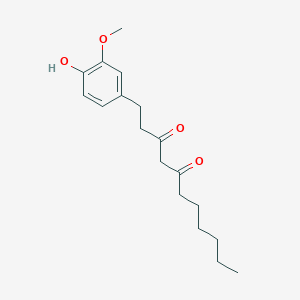
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
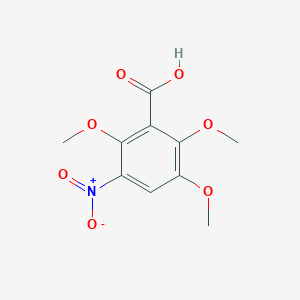

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
